2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile
CAS No.:
Cat. No.: VC18088769
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2 |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3 |
| Standard InChI Key | PEEFZNCHDXAWTO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C#N)C1=CC(=NC=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Properties
The compound belongs to the class of nitrile-substituted pyridine derivatives. Its molecular formula is C₉H₉ClN₂, with a molecular weight of 180.63 g/mol . Key structural features include:
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A pyridine ring with a chlorine substituent at the 2-position.
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A 2-methylpropanenitrile group attached to the 4-position of the pyridine ring.
The IUPAC name, 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile, reflects this substitution pattern. The nitrile group (-C≡N) enhances reactivity, making the compound amenable to further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClN₂ | |
| Molecular Weight | 180.63 g/mol | |
| SMILES | CC(C)(C#N)C1=CC(=NC=C1)Cl | |
| InChIKey | PEEFZNCHDXAWTO-UHFFFAOYSA-N |
Synthesis and Scalability
Primary Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (SₙAr) reactions, leveraging the reactivity of halogenated pyridines. A representative method involves:
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Substrate Preparation: 2-Chloro-4-fluoropyridine reacts with a nitrile anion generated from 2-methylpropanenitrile under basic conditions.
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Reaction Conditions: Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
Key Reaction:
This method achieves high regioselectivity, with fluorine displacement occurring exclusively due to its superior leaving group ability .
Scalability and Industrial Relevance
Recent studies demonstrate the scalability of this approach, with reported yields exceeding 85% on multigram scales (up to 450 g) . The process is compatible with continuous-flow systems, enhancing its industrial applicability .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antidiabetic agents and kinase inhibitors. For example, it is employed in the construction of cyclic azabenzimidazole derivatives, which exhibit potent AMPK activation properties .
Agrochemical Development
In agrochemistry, its nitrile group facilitates the synthesis of herbicides and insecticides. Derivatives have shown activity against pest cytochrome P450 enzymes .
Material Science
The pyridine-nitrogen and nitrile group enable coordination to metal centers, making it useful in designing catalysts and luminescent materials .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Use PPE; avoid ingestion. |
| Skin Irritation | 2 | Wear gloves and protective clothing. |
| Eye Irritation | 2A | Use safety goggles. |
Environmental Impact
No ecotoxicity data are publicly available, but nitriles generally require careful disposal to prevent groundwater contamination .
Recent Research and Innovations
Functional Group Transformations
A 2023 study highlighted the compound’s utility in decarboxylation reactions, yielding γ-alkylpyridines—key intermediates in drug discovery . For instance, hydrolysis of the nitrile to a carboxylic acid followed by decarboxylation produces substituted pyridines in 77 g quantities per batch .
Patent Activity
Patent EP2677869B1 discloses its use in synthesizing AMPK activators for diabetes treatment, underscoring its commercial value .
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